3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid
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Overview
Description
3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid is a complex organic compound that features a benzimidazole core, a fluorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, typically using a fluorobenzene derivative.
Formation of Diazocane Ring: The diazocane ring is formed through a cyclization reaction involving appropriate diamine and dihaloalkane precursors.
Attachment of Propanoic Acid Moiety: The propanoic acid moiety is introduced through an esterification reaction followed by hydrolysis.
Sulfuric Acid Addition: The final step involves the addition of sulfuric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the propanoic acid moiety.
Reduction: Reduction reactions can occur at the fluorophenyl group and the benzimidazole core.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core and propanoic acid moiety.
Reduction: Reduced forms of the fluorophenyl group and benzimidazole core.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its ability to bind to proteins can be exploited in various biological assays.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Possible applications in the treatment of diseases due to its biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Application in analytical techniques for the detection and quantification of various substances.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The benzimidazole core and fluorophenyl group are key structural features that facilitate binding to these targets. The propanoic acid moiety may also play a role in the compound’s activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-[2-[5-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid
- 3-[4-[2-[5-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid
Uniqueness
- Fluorophenyl Group : The presence of the fluorophenyl group distinguishes this compound from its analogs with different halogen substitutions.
- Biological Activity : The specific arrangement of functional groups may confer unique biological activities not observed in similar compounds.
- Chemical Stability : The compound’s stability under various conditions may differ from that of its analogs, making it more suitable for certain applications.
Properties
CAS No. |
167264-26-8 |
---|---|
Molecular Formula |
C31H37FN4O6S |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid |
InChI |
InChI=1S/C31H35FN4O2.H2O4S/c32-27-14-11-26(12-15-27)23-36-29-6-2-1-5-28(29)33-31(36)35-20-3-18-34(19-4-21-35)22-17-25-9-7-24(8-10-25)13-16-30(37)38;1-5(2,3)4/h1-2,5-12,14-15H,3-4,13,16-23H2,(H,37,38);(H2,1,2,3,4) |
InChI Key |
DBIGVHCHHUWMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCCN(C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)CCC(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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